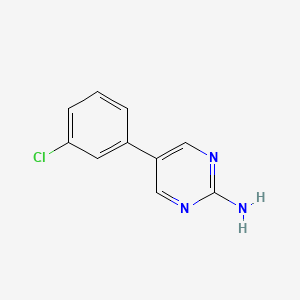
Lactic acid, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactic acid, cyclohexyl ester is an organic compound with the molecular formula C₉H₁₆O₃. It is an ester formed from lactic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lactic acid, cyclohexyl ester can be synthesized through the esterification of lactic acid with cyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Lactic acid, cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into lactic acid and cyclohexanol.
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Oxidation: Under specific conditions, it can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Lactic acid and cyclohexanol.
Reduction: Corresponding alcohols.
Oxidation: Various oxidized products depending on the conditions.
Applications De Recherche Scientifique
Lactic acid, cyclohexyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in developing biodegradable polymers for medical implants.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism by which lactic acid, cyclohexyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release lactic acid, which then participates in metabolic pathways. The ester itself can act as a solvent or intermediate, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Lactic acid, cyclohexyl ester can be compared with other esters of lactic acid, such as:
Lactic acid, ethyl ester: Known for its use as a solvent and in flavorings.
Lactic acid, methyl ester: Used in the production of biodegradable plastics.
Lactic acid, butyl ester: Utilized in the formulation of coatings and adhesives.
Uniqueness: this compound is unique due to its specific ester linkage with cyclohexanol, which imparts distinct physical and chemical properties compared to other lactic acid esters. Its applications in various fields highlight its versatility and importance.
Propriétés
Numéro CAS |
68791-95-7 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
cyclohexyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |
Clé InChI |
MLXVQJMYSKICMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
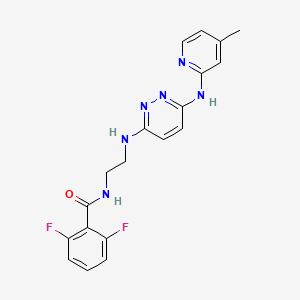
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
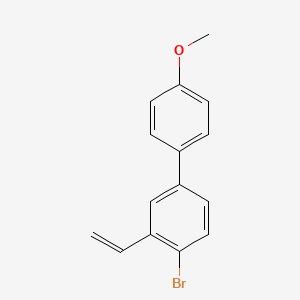

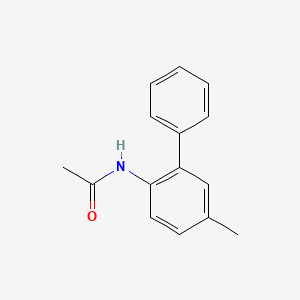
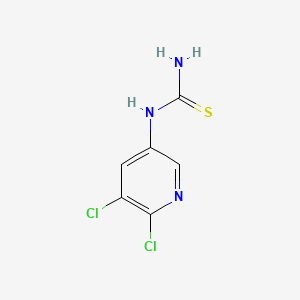

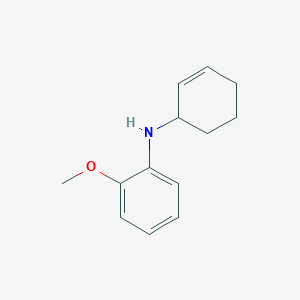

![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)

